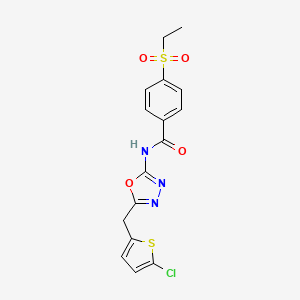

N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide

Descripción

N-(5-((5-Chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 5-chlorothiophene moiety and a benzamide group modified with an ethylsulfonyl substituent. The 1,3,4-oxadiazole scaffold is widely studied for its metabolic stability and hydrogen-bonding capacity, which enhances interactions with biological targets .

Propiedades

IUPAC Name |

N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O4S2/c1-2-26(22,23)12-6-3-10(4-7-12)15(21)18-16-20-19-14(24-16)9-11-5-8-13(17)25-11/h3-8H,2,9H2,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBPYPBVDUXLBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide typically involves multiple steps:

-

Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative. For instance, 5-chlorothiophene-2-carboxylic acid can be converted to its corresponding hydrazide, which then undergoes cyclization with an appropriate reagent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring.

-

Introduction of the Benzamide Group: : The oxadiazole intermediate is then reacted with 4-(ethylsulfonyl)benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide derivative.

-

Final Coupling: : The final step involves coupling the oxadiazole-benzamide intermediate with 5-chlorothiophene-2-methylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfonyl group, potentially forming sulfoxides or sulfones.

-

Reduction: : Reduction reactions may target the nitro groups or the oxadiazole ring, leading to the formation of amines or other reduced derivatives.

-

Substitution: : The chlorothiophene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles such as sodium azide (NaN3) or primary amines in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or reduced oxadiazole derivatives.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as an antimicrobial agent. The presence of the oxadiazole ring and the chlorothiophene moiety suggests that it may exhibit activity against a range of bacterial and fungal pathogens.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development in areas such as cancer, inflammation, and infectious diseases.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, or as an intermediate in the synthesis of other valuable chemicals.

Mecanismo De Acción

The mechanism of action of N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparación Con Compuestos Similares

Table 1: Key Structural Features and Properties of Selected Analogues

Key Observations:

Substituent Impact on Activity :

- The 5-chlorothiophene group (shared with HSGN-238 and Compound 8) is associated with antibacterial activity . In contrast, LMM5 and LMM11, bearing 4-methoxyphenylmethyl and furan-2-yl groups, exhibit antifungal properties .

- The ethylsulfonyl group on the target compound’s benzamide may enhance solubility and target binding compared to trifluoromethoxy (HSGN-238) or sulfamoyl (LMM5/LMM11) groups, which influence electronic and steric interactions .

Table 2: Mechanistic Insights from Analogues

Key Insights:

- The ethylsulfonyl group in the target compound could mimic the sulfamoyl groups in LMM5/LMM11, suggesting possible thioredoxin reductase inhibition .

- 5-Chlorothiophene analogs like HSGN-238 show antibacterial activity, implying the target compound might also target Gram-negative pathogens .

Physicochemical and Pharmacokinetic Properties

- Molecular Weight : The target compound’s molecular weight is expected to exceed 400 g/mol (based on HSGN-238 at 443.8 g/mol and LMM5/LMM11 > 450 g/mol) .

- Solubility: Sulfonyl groups (e.g., ethylsulfonyl) generally improve aqueous solubility compared to nonpolar substituents like methyl or cyclohexyl .

- Metabolic Stability : The 1,3,4-oxadiazole ring resists hydrolysis, enhancing metabolic stability compared to other heterocycles .

Actividad Biológica

N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide is a compound of significant interest due to its diverse biological activities, particularly in the context of medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C11H12ClN4O3S

- Molecular Weight : 356.7648 g/mol

- SMILES Representation : Clc1ccc(s1)c1nnc(o1)NC(=O)c1ccc(s1)N+[O-]

This structure comprises an oxadiazole ring, which is known for its biological activity, particularly as a pharmacophore in various therapeutic agents.

Research indicates that this compound acts as an inhibitor of factor Xa , a critical component in the coagulation cascade. Its anticoagulant properties suggest potential applications in treating thromboembolic disorders such as myocardial infarction and deep vein thrombosis . The inhibition of factor Xa can lead to decreased thrombin generation, thereby preventing clot formation.

Anticoagulant Activity

The primary biological activity associated with N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide is its anticoagulant effect. In vitro studies have shown that this compound effectively inhibits factor Xa activity, which is crucial for blood coagulation . This property positions it as a candidate for developing new anticoagulant therapies.

Cytotoxicity and Antiproliferative Effects

In addition to its anticoagulant properties, preliminary studies have suggested that oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds within the oxadiazole family have been reported to inhibit cell proliferation in cancer models through mechanisms that may involve apoptosis induction and cell cycle arrest . Specific studies on similar compounds indicate that they can significantly reduce cell viability in human cancer cell lines.

Study 1: Anticoagulant Efficacy

A study conducted on animal models demonstrated that the administration of this compound resulted in a significant reduction in thrombus formation compared to control groups. The results indicated a dose-dependent response in factor Xa inhibition, supporting its potential use as an anticoagulant agent .

Study 2: Cytotoxicity Profile

In another investigation focusing on the cytotoxic effects of oxadiazole derivatives, N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide was tested against various cancer cell lines. The findings revealed that the compound exhibited notable antiproliferative activity, particularly against breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial function .

Comparative Table of Biological Activities

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide to improve yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions, including cyclization of thiophene derivatives and sulfonylation. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMSO or acetonitrile enhance reaction efficiency due to their ability to stabilize intermediates .

- Catalysts : Use of coupling agents (e.g., DCC or EDC) for amide bond formation improves yields.

- Temperature control : Maintain 60–80°C during oxadiazole ring closure to minimize side reactions .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) followed by recrystallization in methanol ensures >95% purity .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d6) confirm the presence of the chlorothiophene methyl group (δ 3.8–4.2 ppm) and ethylsulfonyl moiety (δ 1.2–1.4 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected m/z: [M+H]⁺ ≈ 480.6) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor purity (>98%) .

Q. How can researchers screen this compound for biological activity in vitro?

- Methodological Answer :

- Target identification : Prioritize kinases or enzymes with conserved ATP-binding pockets (e.g., COX-2, EGFR) due to the oxadiazole and sulfonyl groups’ affinity for catalytic sites .

- Assay design : Use fluorescence-based enzymatic assays (e.g., Z′-LYTE™ for kinases) at 10 µM concentration. Include positive controls (e.g., staurosporine) and DMSO vehicle controls .

Advanced Research Questions

Q. How should researchers resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

- Methodological Answer :

- Case study : If chlorothiophene substitution shows conflicting activity in COX-2 inhibition vs. antimicrobial assays:

- Perform docking simulations (AutoDock Vina) to compare binding poses with COX-2 (PDB: 1PXX) vs. bacterial FabH (PDB: 1MZN) .

- Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

- Statistical analysis : Apply hierarchical clustering of IC₅₀ values across assays to identify outlier datasets .

Q. What experimental strategies are recommended for elucidating the mechanism of action (MoA) of this compound?

- Methodological Answer :

- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., EGFR) to resolve interactions at the atomic level .

- Proteomics : Use SILAC labeling in cell lines to identify differentially expressed proteins post-treatment .

- Metabolic profiling : LC-MS/MS analysis of treated cells to track changes in ATP, NADH, and ROS levels .

Q. How can researchers investigate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., cleavage of the oxadiazole ring) .

- Light stability : Use ICH Q1B guidelines with UV exposure (320–400 nm) to assess photodegradation .

Critical Analysis of Contradictory Evidence

- vs. : While emphasizes sulfonamide groups for kinase inhibition, attributes activity to the oxadiazole-thiophene scaffold in antimicrobial assays. To reconcile:

- Conduct selectivity profiling across 100+ targets (e.g., Eurofins Panlabs panel) to identify primary vs. off-target effects .

- Use molecular dynamics simulations to assess conformational flexibility in different biological environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.